molecular formula C13H11ClOS B1420721 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride CAS No. 1160249-01-3

5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride

Cat. No. B1420721
M. Wt: 250.74 g/mol
InChI Key: JAXFTBDXJCIKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride is a specialty product for proteomics research . It has a molecular formula of C13H11ClOS and a molecular weight of 250.75 .

Scientific Research Applications

Chemical Properties and Reactions

5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride exhibits interesting chemical properties and reactions. Research has shown that certain chlorinated thiophenes, like this compound, can exhibit tautomeric properties and undergo various chemical reactions. For instance, chlorinated hydroxythiophenes have been synthesized, demonstrating the compound's ability to exist in different tautomeric forms and react with other chemicals in unexpected ways (Skramstad et al., 2000). Similarly, electrophilic substitution reactions of benzo[b]thiophen derivatives have been described, providing insights into how this compound might behave under different conditions (Clarke, Scrowston, & Sutton, 1973).

Applications in Synthesis and Polymer Chemistry

The compound has been utilized in the synthesis of macrocyclic compounds and polymers. The intramolecular acylation of acid chlorides of thiophene derivatives leads to the formation of cyclothienones, showing the compound's utility in creating complex chemical structures (Taits, Kalinovskii, Bogdanov, & Gol'dfarb, 1972). Additionally, it has been used in the development of small molecules for bulk-heterojunction solar cells, indicating its potential in the field of renewable energy and materials science (Gupta et al., 2015).

Future Directions

Thiophene derivatives, such as 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride, continue to be of interest in the field of medicinal chemistry due to their potential biological activities . Future research may focus on elucidating the specific biological targets and mechanisms of action of these compounds, as well as optimizing their properties for therapeutic applications.

properties

IUPAC Name

5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS/c1-8-3-5-10(6-4-8)12-9(2)16-7-11(12)13(14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXFTBDXJCIKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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